![molecular formula C22H15ClN4OS B4167368 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide](/img/structure/B4167368.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide
Overview
Description
The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzimidazoquinazoline core could potentially undergo various substitution reactions, while the acetamide group could be involved in condensation or hydrolysis reactions .Scientific Research Applications
For more details, you can refer to the following sources:
- A highly efficient synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones: (https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00101a)
- Synthesis and evaluation of mannich bases of benzimidazo[1,2-c]quinazolin-6(5H)-thione: (https://www.wikidata.org/wiki/Q42872605)
- Intermediate synthesis: (https://pesquisa.bvsalud.org/portal/resource/pt/emr-129221)
Mechanism of Action
Target of Action
The primary target of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and cell reproduction .
Mode of Action
The compound interacts with its target, topoisomerase II, by inhibiting its function . This interaction results in the disruption of DNA replication and ultimately, cell reproduction .
Biochemical Pathways
The compound affects the biochemical pathway involving topoisomerase II . By inhibiting this enzyme, it disrupts the normal process of DNA replication, leading to downstream effects on cell reproduction .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell reproduction . By inhibiting topoisomerase II, the compound disrupts DNA replication, which in turn affects the ability of cells to reproduce .
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c23-14-6-5-7-15(12-14)24-20(28)13-29-22-26-17-9-2-1-8-16(17)21-25-18-10-3-4-11-19(18)27(21)22/h1-12H,13H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLNLWRVOTGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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